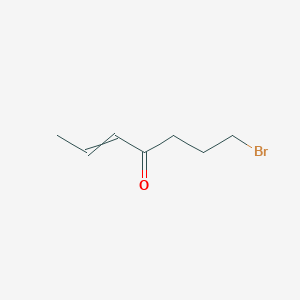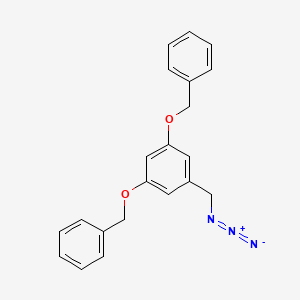
7-Bromohept-2-en-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromohept-2-en-4-one is an organic compound with the molecular formula C7H11BrO It consists of a seven-carbon chain with a bromine atom attached to the second carbon and a ketone group at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromohept-2-en-4-one can be achieved through several methods. One common approach involves the bromination of hept-2-en-4-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Bromohept-2-en-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Depending on the nucleophile, products can include 7-hydroxyhept-2-en-4-one, 7-aminohept-2-en-4-one, or 7-mercaptohept-2-en-4-one.
Oxidation: 7-Bromohept-2-enoic acid.
Reduction: 7-Bromohept-2-en-4-ol.
Applications De Recherche Scientifique
7-Bromohept-2-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and addition reactions.
Biology: Researchers use it to study the effects of brominated compounds on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 7-Bromohept-2-en-4-one involves its interaction with various molecular targets. The bromine atom and the ketone group are key functional groups that participate in chemical reactions. The bromine atom can undergo nucleophilic substitution, while the ketone group can participate in oxidation and reduction reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
7-Chlorohept-2-en-4-one: Similar structure but with a chlorine atom instead of bromine.
7-Iodohept-2-en-4-one: Similar structure but with an iodine atom instead of bromine.
Hept-2-en-4-one: Lacks the halogen atom, making it less reactive in substitution reactions.
Uniqueness: 7-Bromohept-2-en-4-one is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This increased reactivity can be advantageous in synthetic chemistry, allowing for the formation of a wider range of derivatives.
Propriétés
Numéro CAS |
654643-30-8 |
|---|---|
Formule moléculaire |
C7H11BrO |
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
7-bromohept-2-en-4-one |
InChI |
InChI=1S/C7H11BrO/c1-2-4-7(9)5-3-6-8/h2,4H,3,5-6H2,1H3 |
Clé InChI |
IHQGJEDDAHGRRY-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
![(4S)-2-[(Diphenylmethylidene)amino]-4-methylhexanenitrile](/img/structure/B12535469.png)
![4-[(Anthracen-9-YL)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12535475.png)

![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)



![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)
